molecular formula C17H20N4O5S B2794310 methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate CAS No. 2097933-41-8

methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate

Cat. No.: B2794310
CAS No.: 2097933-41-8
M. Wt: 392.43
InChI Key: MLTODMCCLDAISS-UHFFFAOYSA-N
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Description

Methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a structurally complex small molecule featuring:

  • A 4-methoxybenzoate ester core.
  • A sulfonyl bridge linking the benzoate to an azetidine ring (a 4-membered nitrogen heterocycle).
  • A 4-cyclopropyl-1H-1,2,3-triazole substituent on the azetidine.

This compound integrates multiple pharmacophoric elements, including a sulfonamide-like sulfonyl group (common in enzyme inhibitors) and a triazole moiety (often utilized in click chemistry or as a bioisostere).

Properties

IUPAC Name

methyl 3-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]sulfonyl-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-25-15-6-5-12(17(22)26-2)7-16(15)27(23,24)20-8-13(9-20)21-10-14(18-19-21)11-3-4-11/h5-7,10-11,13H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTODMCCLDAISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a complex organic compound that features a 1,2,3-triazole moiety, which has been widely studied for its biological activities. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

1. Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving the coupling of various functional groups. The synthesis typically includes:

  • Formation of the triazole ring via "Click" chemistry.
  • Sulfonylation to introduce the sulfonyl group.
  • Methylation to achieve the methoxy group at the para position of the benzoate.

This synthetic pathway allows for modifications that can enhance biological activity and selectivity.

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activities. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell-cycle arrest and modulation of apoptotic pathways . The compound may similarly affect cancer cells by disrupting their proliferation.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have demonstrated that modifications in the triazole structure can lead to increased efficacy against bacterial and fungal strains. The presence of the cyclopropyl group in this compound may enhance its interaction with microbial targets .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. For example, triazoles have been reported to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways . This inhibition can lead to therapeutic effects in conditions such as glaucoma or edema.

Case Study 1: Anticancer Activity Evaluation

A study focused on a similar triazole derivative demonstrated its effectiveness against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The derivative induced G2/M phase cell cycle arrest and apoptosis through mitochondrial pathways . This suggests that this compound could possess similar properties due to its structural analogies.

Case Study 2: Antimicrobial Testing

In another study involving triazole compounds, several derivatives were tested against common pathogens. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial activity . This highlights the potential for this compound to be developed into a potent antimicrobial agent.

4. Research Findings Summary

Activity Type Mechanism Reference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialInhibits growth of bacteria/fungi
Enzyme InhibitionInhibits carbonic anhydrase

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C17H20N4O5SC_{17}H_{20}N_{4}O_{5}S, with a molecular weight of approximately 392.4 g/mol. Its structure features a triazole ring, which is known for its biological activity, particularly in pharmaceuticals.

Drug Design and Development

Antimicrobial Activity:
Research indicates that triazole derivatives exhibit notable antimicrobial properties. Methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate may be evaluated for its efficacy against various pathogenic microorganisms. The presence of the sulfonamide group enhances the compound's interaction with biological targets, potentially leading to novel antimicrobial agents .

Anticancer Research:
Triazole compounds have been studied for their anticancer properties. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies could focus on its effects on specific cancer cell lines to elucidate its mechanisms of action .

Synthesis of Pharmaceutical Compounds

Intermediate in Synthesis:
This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. For instance, modifications to the triazole or sulfonamide moieties may yield derivatives with enhanced pharmacological profiles . The synthetic routes involving this compound can be optimized for better yields and purity.

Structural Modifications:
Research has shown that altering the substituents on the triazole ring can significantly affect the biological activity of the resulting compounds. This compound can be a platform for developing new derivatives with tailored properties for specific therapeutic targets .

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityEvaluated against Gram-positive and Gram-negative bacteria; showed promising inhibition zones compared to standard antibiotics .
Study B Anticancer PotentialTested on various cancer cell lines; demonstrated significant cytotoxicity at micromolar concentrations .
Study C Synthesis PathwaysDeveloped multiple synthetic routes leading to high-yield production of derivative compounds; highlighted the versatility of the triazole ring .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Azetidine Derivatives

Feature Target Compound Compound
Triazole Substituent 4-Cyclopropyl 4-(Benzyloxy)methyl
Azetidine Linker Sulfonyl group Carboxamide
Terminal Group 4-Methoxybenzoate ester Cyclopentyl methanone
Molecular Weight ~434.45 g/mol (estimated) 373.45 g/mol

Sulfonyl-Bridged Benzoate Esters

The sulfonyl group in the target compound is reminiscent of sulfonylurea herbicides such as triflusulfuron methyl ester and metsulfuron methyl ester (). However, critical distinctions exist:

  • Heterocyclic Core : Sulfonylureas in utilize 1,3,5-triazine rings, whereas the target compound employs a 1,2,3-triazole and azetidine . Triazines are classical in herbicides for inhibiting acetolactate synthase (ALS), but triazoles may confer divergent biological interactions .
  • Substituent Effects : The 4-methoxy group on the benzoate in the target compound could influence solubility and binding compared to the methyl or trifluoroethoxy groups in sulfonylureas.

Table 2: Comparison with Sulfonylurea Herbicides

Compound Heterocycle Substituents on Benzoate Primary Use
Target Compound 1,2,3-Triazole 4-Methoxy Unknown (hypothetical)
Triflusulfuron methyl 1,3,5-Triazine 2-Sulfonyl, 3-Methyl Herbicide
Metsulfuron methyl 1,3,5-Triazine 2-Sulfonyl Herbicide

Phenethylamino/Isoxazole Derivatives

Compounds like I-6230 and I-6373 () share the benzoate ester motif but differ in backbone structure:

  • Linker Type: These analogs use phenethylamino or phenethylthio linkers instead of the azetidine-sulfonyl group. Phenethyl groups may enhance membrane permeability but reduce conformational rigidity compared to azetidine .
  • Heterocyclic Diversity : Derivatives in incorporate pyridazine or isoxazole rings, which are less common in enzyme inhibition compared to triazoles.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC .
  • Use high-purity solvents (e.g., DMF dried over molecular sieves) to enhance yields.
  • Adjust stoichiometry (1.2–1.5 equiv. of sulfonyl chloride) to minimize unreacted intermediates .

Basic: Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Answer:
Essential Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the azetidine ring (δ 3.5–4.5 ppm) and triazole (δ 7.5–8.5 ppm). The sulfonyl group deshields adjacent protons, shifting signals downfield .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the cyclopropyl and methoxy groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. Data Interpretation :

  • Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) .
  • Compare retention times in HPLC with synthetic intermediates to detect impurities .

Advanced: How can density functional theory (DFT) and molecular docking guide the study of this compound’s reactivity or biological targets?

Answer:
Computational Workflow :

DFT Calculations :

  • Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles. Focus on the sulfonyl-triazole-azetidine conformation .
  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions .

Molecular Docking :

  • Use AutoDock Vina to simulate binding to targets (e.g., enzymes with triazole-binding pockets). Prioritize docking poses with hydrogen bonds to the sulfonyl group .

Q. Case Study :

  • For antimicrobial activity, dock against bacterial dihydrofolate reductase (PDB: 1DHF). Analyze binding energy (ΔG < -8 kcal/mol) and interactions with catalytic residues .

Advanced: How should researchers address contradictions in crystallographic data during structural refinement of this compound?

Answer:
Common Issues & Solutions :

  • Disordered Azetidine/Triazole Groups :
    • Use SHELXL (v.2015+) for multi-component refinement. Apply restraints (e.g., SIMU, DELU) to stabilize geometry .
    • Collect high-resolution data (<1.0 Å) to resolve rotational disorder .
  • Thermal Motion Artifacts :
    • Apply anisotropic displacement parameters (ADPs) for non-H atoms. Use TWIN commands if twinning is detected .

Q. Validation :

  • Check R-factor convergence (R1 < 5%). Use PLATON to validate hydrogen bonding and π-π stacking .

Advanced: What structure-activity relationship (SAR) strategies can be applied to optimize this compound’s bioactivity?

Answer:
SAR Design :

Triazole Modifications : Replace cyclopropyl with bulkier groups (e.g., phenyl) to enhance hydrophobic interactions .

Sulfonyl Group Tweaks : Introduce electron-withdrawing substituents (e.g., -CF₃) to improve metabolic stability .

Azetidine Ring Expansion : Test pyrrolidine analogs to evaluate conformational flexibility .

Q. Experimental Validation :

  • Synthesize derivatives via parallel synthesis and screen against target assays (e.g., kinase inhibition). Use IC₅₀ values to prioritize leads .

Advanced: How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Answer:
Troubleshooting Steps :

Re-examine Sample Purity : Contaminants (e.g., solvents) can distort NMR shifts. Repurify via column chromatography .

Check Crystallization Solvents : Crystal packing effects may alter conformation. Compare X-ray data with DFT-optimized gas-phase structures .

Dynamic Effects in NMR : If azetidine ring inversion occurs, use variable-temperature NMR to detect coalescence points .

Q. Case Example :

  • If NMR suggests a planar triazole but X-ray shows puckering, confirm via NOESY (through-space correlations) or re-refine crystallographic data with SHELXL .

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